Acide 6-hydroxy-1-naphtöique

Vue d'ensemble

Description

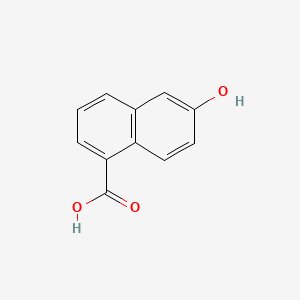

6-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₃. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) at the 6th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Applications De Recherche Scientifique

6-Hydroxy-1-naphthoic acid has numerous applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydrolysis of 1-cyanonaphthalene-6-sulfonic acid. This process includes the use of 10% potassium hydroxide (KOH) and potassium hydroxide fusion at 260°C . Another method involves the reaction of furoic acid and anisole under the catalysis of Lewis acid to prepare 6-methoxy-1-naphthoic acid, followed by demethylation .

Industrial Production Methods

Industrial production of 6-Hydroxy-1-naphthoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dihydroxynaphthoic acids.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Cytochrome P450 monooxygenase (CYP199A2) is commonly used for the oxidation of 6-Hydroxy-1-naphthoic acid.

Substitution: Various reagents can be used depending on the desired substitution, including halogenating agents and other electrophiles.

Major Products Formed

Oxidation: 6,7-Dihydroxy-2-naphthoic acid.

Substitution: Various substituted naphthoic acids depending on the reagents used.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-1-naphthoic acid involves its interaction with various molecular targets. For example, it inhibits the activity of protein kinases by binding to ATP, which blocks the phosphorylation of tyrosine residues . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparaison Avec Des Composés Similaires

6-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

- 2-Hydroxy-1-naphthoic acid

- 3-Hydroxy-1-naphthoic acid

- 4-Hydroxy-1-naphthoic acid

- 5-Hydroxy-1-naphthoic acid

- 7-Hydroxy-1-naphthoic acid

- 8-Hydroxy-1-naphthoic acid

These compounds differ in the position of the hydroxyl group on the naphthalene ring, which can influence their chemical properties and reactivity . The unique positioning of the hydroxyl group in 6-Hydroxy-1-naphthoic acid contributes to its specific chemical behavior and applications.

Activité Biologique

6-Hydroxy-1-naphthoic acid (CAS No. 2437-17-4), also known as OHNA, is a naphthoic acid derivative with significant biological activity. It is primarily recognized for its role as an intermediate in organic synthesis and its potential therapeutic applications, particularly in cancer treatment. This article reviews the biological activities of 6-hydroxy-1-naphthoic acid, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- Melting Point : 213 °C

Inhibition of Protein Kinases

6-Hydroxy-1-naphthoic acid has been shown to inhibit protein kinases by binding to ATP, which prevents the phosphorylation of tyrosine residues on proteins. This mechanism is crucial in regulating cell signaling pathways involved in cell proliferation and survival .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in tumor cells, making it a candidate for cancer therapy. It has demonstrated efficacy against various cancer cell lines by inhibiting growth factor receptors, which are often overexpressed in tumors .

Antitumor Activity

6-Hydroxy-1-naphthoic acid has been explored for its antitumor properties, particularly in relation to tyrosine kinase inhibitors (TKIs). These compounds are vital in the treatment of hematological malignancies and solid tumors, including lung and colorectal cancers. The compound's ability to inhibit multiple receptor tyrosine kinases positions it as a promising agent in targeted cancer therapies .

Cytotoxicity Testing

A study evaluated the cytotoxic effects of 6-hydroxy-1-naphthoic acid on various human tumor cell lines. The results indicated significant antiproliferative activity with IC₅₀ values ranging from 2.66 to 8.51 μM across different cancer types, including colon and breast cancers .

| Cell Line | IC₅₀ (μM) |

|---|---|

| Colon Cancer (CXF DiFi) | 2.66 |

| Breast Cancer (MAXF 401NL) | 5.93 |

| Uterus Cancer (UXF 1138L) | 4.07 |

| Colon RKO | 8.51 |

Enzyme Inhibition Assays

In enzyme inhibition assays, 6-hydroxy-1-naphthoic acid displayed strong inhibitory activity against phosphodiesterase PDE-4B2, further supporting its role in modulating cellular signaling pathways .

Safety and Toxicology

While the therapeutic potential of 6-hydroxy-1-naphthoic acid is promising, safety assessments are crucial. The compound exhibits moderate toxicity; thus, appropriate safety measures should be taken when handling it in laboratory settings .

Propriétés

IUPAC Name |

6-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJUKCIXTRWAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420184 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-17-4 | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-hydroxy-1-naphthoic acid interact with its biological targets?

A1: One study investigated the interaction of 6-hydroxy-1-naphthoic acid with Vibrio fischeri ES114 uridine phosphorylase (UpP). [] The crystal structure of the complex revealed that 6-hydroxy-1-naphthoic acid binds to the enzyme's active site. [] While the specific downstream effects of this binding weren't elaborated upon in the abstract, the study suggests that 6-hydroxy-1-naphthoic acid acts as a ligand for UpP, potentially inhibiting its enzymatic activity. []

Q2: Are there any methods to enhance the yield of 6-hydroxy-1-naphthoic acid derivatives?

A2: Yes, one study describes a method for improving the yield of methyl-6-methoxy-1-naphthalene carboxylate, a derivative of 6-hydroxy-1-naphthoic acid. [] The researchers achieved this by reacting dimethyl sulfate with 6-hydroxy-1-naphthoic acid in a specific organic solvent. [] This solvent was characterized by a flash point exceeding 10°C and insolubility in water. [] The reaction also involved the presence of mixed alkali metal carbonates and hydroxides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.